2-Butoxy-4-(2,2-difluoroethoxy)aniline
Description
2-Butoxy-4-(2,2-difluoroethoxy)aniline is an aniline derivative characterized by a butoxy group at the 2-position and a 2,2-difluoroethoxy substituent at the 4-position of the benzene ring. These substituents likely enhance its stability and modulate solubility, making it relevant for applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
2-butoxy-4-(2,2-difluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO2/c1-2-3-6-16-11-7-9(4-5-10(11)15)17-8-12(13)14/h4-5,7,12H,2-3,6,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGKLJYMHKINIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)OCC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-4-(2,2-difluoroethoxy)aniline typically involves the reaction of 2,2-difluoroethanol with 2-butoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Butoxy-4-(2,2-difluoroethoxy)aniline may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or difluoroethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Butoxy-4-(2,2-difluoroethoxy)aniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence :
- The butoxy group in the target compound introduces greater lipophilicity compared to methyl or methoxy substituents in analogs (e.g., 2-(2,2-difluoroethoxy)-4-methylaniline). This may enhance membrane permeability in biological systems .
- The 2,2-difluoroethoxy group is electron-withdrawing, reducing electron density on the aromatic ring. This effect is shared with compounds like 3-(2,2-difluoroethoxy)-4-methoxyaniline, which has a similar electronic profile but lower molecular weight (173.17 vs. ~265–300 inferred) .
- Fluorine substituents (e.g., in 4-(2,2-difluoroethoxy)-3-fluoroaniline) further increase polarity and metabolic stability, a trend observed in many pharmaceuticals .
Physicochemical Properties
- Solubility : The butoxy chain likely reduces water solubility compared to methoxy or pyrazole-containing analogs (e.g., 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline), which have polar heterocycles .
- Stability : The difluoroethoxy group enhances resistance to oxidative degradation, a feature shared with 2-(2,2-difluoroethoxy)-4-methylaniline (95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
